Bisphenol A bis(2-hydroxypropyl) ether

Description

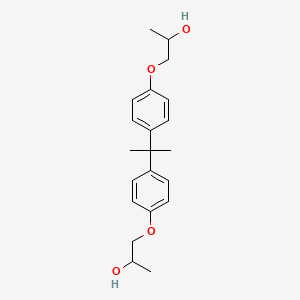

Structure

2D Structure

Properties

IUPAC Name |

1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23/h5-12,15-16,22-23H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUUNYUUEFHIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051592 | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [MSDSonline] | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

116-37-0, 37353-75-6 | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dianol 33 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-isopropylidenebis(p-phenyleneoxy)dipropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Isopropylidenediphenol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLIDENEDIPHENOXYPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5K2510L3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISPHENOL A BIS(2-HYDROXYPROPYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformation Pathways

Established Synthetic Routes for Bisphenol A bis(2-hydroxypropyl) ether

The synthesis of this compound is predominantly achieved through the reaction of Bisphenol A with propylene (B89431) oxide. This process, along with alternative methods, forms the basis of its production.

Reaction of Bisphenol A with Propylene Oxide

The most common method for synthesizing this compound is the base-catalyzed reaction between two moles of propylene oxide and one mole of Bisphenol A (BPA). nih.gov This reaction is a nucleophilic ring-opening of the propylene oxide epoxide ring by the phenoxide ions of BPA. The process typically involves dissolving BPA in an excess of propylene oxide or in a suitable solvent, followed by the addition of a catalyst.

The reaction proceeds in a stepwise manner. First, a phenoxide ion, generated from BPA in the presence of a basic catalyst, attacks one of the carbon atoms of the epoxide ring of propylene oxide. This results in the formation of a mono-alkoxylated intermediate. A second molecule of propylene oxide then reacts with the remaining phenolic hydroxyl group to yield the final product, this compound. The reaction can be represented as follows:

BPA + 2 Propylene Oxide → this compound

Commonly used catalysts for this reaction include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). nih.gov The reaction temperature is a critical parameter and is typically maintained in a range that ensures a reasonable reaction rate without causing significant side reactions.

Alternative Synthetic Approaches and Modifications

An alternative, epoxide-free synthetic route involves the reaction of Bisphenol A with ethylene (B1197577) carbonate. researchgate.net This method is promoted by catalysts such as potassium carbonate (K2CO3) and can be carried out at elevated temperatures. researchgate.net While this specific example yields the bis(hydroxyethyl) ether analogue, the principle of using cyclic carbonates presents a potential modification to the standard propoxylation route. The reaction with propylene carbonate, for instance, could theoretically produce the target compound.

Manufacturing Processes and Industrial Synthesis Research

On an industrial scale, the production of this compound, often referred to as propoxylated bisphenol A, is carried out in batch or continuous reactors. nih.gov The process typically involves the alkoxylation of BPA, where propylene oxide is added to molten BPA or a BPA solution under controlled temperature and pressure in the presence of a catalyst.

Industrial research has focused on optimizing reaction conditions to maximize yield and purity while minimizing byproducts. Key parameters that are controlled include:

Temperature: Reaction temperatures can range from approximately 120°C to 180°C. researchgate.net

Pressure: The reaction is often carried out under pressure to maintain propylene oxide in the liquid phase.

Catalyst: Basic catalysts such as NaOH, KOH, or tertiary amines are commonly employed to facilitate the reaction. nih.gov

After the reaction is complete, the crude product is subjected to purification processes. These may include neutralization of the catalyst, followed by filtration and vacuum distillation to remove unreacted starting materials and low-boiling impurities. The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

| Process Parameter | Typical Industrial Conditions |

| Reactants | Bisphenol A, Propylene Oxide |

| Catalyst | NaOH, KOH, Tertiary Amines nih.gov |

| Temperature | 120°C - 180°C researchgate.net |

| Pressure | Elevated to maintain liquid phase |

| Reactor Type | Batch or Continuous Stirred-Tank Reactor |

| Purification | Neutralization, Filtration, Vacuum Distillation |

Chemical Derivatization and Analogues Synthesis Research

This compound can undergo further chemical transformations to yield a variety of derivatives and analogues. Research in this area is driven by the need to modify the properties of the parent compound for specific applications.

Formation of Hydrolytic Derivatives (e.g., Bisphenol A bis(2,3-dihydroxypropyl) ether)

The hydrolysis of related bisphenol A diglycidyl ethers (BADGE) is well-documented and provides insight into the potential hydrolytic pathways for this compound. The epoxide rings of BADGE are susceptible to hydrolysis, opening up to form diol derivatives. google.com For instance, the hydrolysis of BADGE can yield Bisphenol A bis(2,3-dihydroxypropyl) ether. nih.gov This reaction can be catalyzed by both acids and bases. nih.gov

While the direct hydrolysis of the ether linkages in this compound is less common under normal conditions, the synthesis of its diol analogue, Bisphenol A bis(2,3-dihydroxypropyl) ether, has been reported. A one-step synthesis method for this compound from Bisphenol A has been described in patent literature, highlighting an alternative pathway to this derivative. researchgate.net

Chlorination Products and Mechanisms

The chlorination of bisphenols and their derivatives is an area of significant research interest, particularly in the context of water treatment. While studies specifically on the chlorination of this compound are limited, the extensive research on the chlorination of Bisphenol A provides a strong basis for understanding the potential reactions.

The chlorination of Bisphenol A typically proceeds via electrophilic substitution on the aromatic rings. nih.gov The reaction with chlorine can lead to the formation of a variety of chlorinated congeners, including mono-, di-, tri-, and tetrachlorinated derivatives of Bisphenol A. nih.gov The reaction mechanism is influenced by factors such as pH and the concentration of the chlorinating agent.

Synthesis of Research-Grade Standards and Haptens

The preparation of research-grade this compound and its subsequent modification to form a hapten involves distinct synthetic strategies. The synthesis of the standard aims for high purity and structural integrity, while hapten synthesis focuses on introducing a functionalized linker arm for conjugation to carrier proteins without significantly altering the core structure's immunogenic epitopes.

Synthesis of Research-Grade this compound

The synthesis of research-grade this compound can be achieved through the reaction of Bisphenol A (BPA) with propylene oxide. This method is analogous to the synthesis of similar compounds, such as bis(hydroxyethyl) bisphenol A ether, where ethylene oxide is used instead. google.com

A common industrial method involves the base-catalyzed reaction of BPA with propylene oxide. To achieve the high purity required for a research-grade standard, precise control over reaction conditions is essential to minimize the formation of byproducts, such as mono-substituted BPA and oligomers.

A typical laboratory-scale synthesis would involve the following steps:

Reaction Setup: Bisphenol A is dissolved in a suitable solvent in a reaction vessel equipped with a stirrer, condenser, and a means for controlled addition of reagents.

Catalysis: A catalyst, such as a strong base (e.g., sodium hydroxide or potassium hydroxide) or a more specialized catalyst like a composite catalyst, is added to the reaction mixture. google.com

Alkoxylation: Propylene oxide is slowly added to the reaction mixture at a controlled temperature. The temperature is a critical parameter to ensure the selective addition of two propylene oxide molecules to the phenolic hydroxyl groups of BPA.

Neutralization and Purification: After the reaction is complete, the catalyst is neutralized. The crude product is then purified using techniques such as vacuum distillation, recrystallization, or column chromatography to isolate the this compound with a high degree of purity.

The purity of the final product is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and characterized by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its chemical structure.

Table 1: Illustrative Reaction Parameters for the Synthesis of Research-Grade this compound

| Parameter | Value/Condition |

| Starting Material | Bisphenol A |

| Reagent | Propylene Oxide |

| Catalyst | Sodium Hydroxide or Potassium Hydroxide |

| Reaction Temperature | 150-175°C (inferred from similar syntheses) google.com |

| Pressure | -0.05 MPa to 0.5 MPa (inferred from similar syntheses) google.com |

| Purification Method | Vacuum Distillation, Recrystallization |

| Purity Analysis | HPLC, GC-MS |

| Structural Confirmation | NMR, MS |

Synthesis of this compound Haptens

The synthesis of a hapten from this compound involves the introduction of a linker arm with a terminal functional group, typically a carboxylic acid or an amine, which can be covalently bonded to a carrier protein. The secondary hydroxyl groups of the 2-hydroxypropyl chains are the most likely sites for derivatization.

A plausible synthetic pathway for a hapten with a carboxyl group involves a two-step process:

Introduction of a Linker Arm: One of the secondary hydroxyl groups of this compound is reacted with a reagent containing a protected carboxylic acid function. For example, it can be reacted with an anhydride (B1165640) like succinic anhydride or glutaric anhydride in the presence of a base catalyst. This reaction forms an ester linkage and introduces a terminal carboxylic acid.

Deprotection (if necessary): If the introduced carboxylic acid was protected during the initial reaction, a deprotection step would be required.

The reaction must be carefully controlled to favor mono-substitution, leaving the other hydroxyl group and the core bisphenol A structure intact to serve as the primary recognition site for antibodies.

Table 2: Proposed Reaction Scheme for Hapten Synthesis

| Step | Reagents and Conditions | Product |

| 1. Esterification | This compound, Succinic Anhydride, Pyridine (as catalyst), Dry organic solvent (e.g., Dichloromethane), Room temperature | Carboxy-functionalized this compound hapten |

| 2. Purification | Column Chromatography | Purified Hapten |

The resulting hapten can then be activated, for example, using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to facilitate its conjugation to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) for immunization and immunoassay development.

Environmental Occurrence, Distribution, and Environmental Monitoring Research

Detection and Prevalence in Aqueous Environments (e.g., River Water, Wastewater)

Specific quantitative data on the detection and concentration of Bisphenol A bis(2-hydroxypropyl) ether in aqueous environments such as river water and wastewater are limited in publicly available scientific literature. The compound has been included in environmental screening programs due to its use in polymer production, suggesting a potential pathway into aquatic systems. dfo.no

Wastewater treatment plants are recognized as potential "hot spots" for substances used in household and industrial products. dfo.no Monitoring programs, such as the 2023 Norwegian Screening Programme, have listed this compound as a substance of interest for investigation in wastewater and marine environments. dfo.no Similarly, the compound was included on the U.S. Environmental Protection Agency's (EPA) Final Contaminant Candidate List 3 (CCL3), which identifies substances for potential future regulation and monitoring in public water systems. epa.gov

Despite its inclusion in these monitoring frameworks, specific concentrations in wastewater influent, effluent, or various river systems have not been detailed in the available research. Studies on materials designed for contact with drinking water, such as certain epoxy resins, indicate that long-term leaching of related compounds is often very low or non-detectable after an initial release period, which may influence its prevalence in water systems. amazonaws.com

Presence in Solid Matrices (e.g., Sewage Sludge, Sediments)

Comprehensive data detailing the concentration and prevalence of this compound in solid environmental matrices like sewage sludge and sediments are not widely available. Environmental screening initiatives that analyze solid media have acknowledged the compound's relevance. For instance, the Norwegian Screening Programme of 2023 included marine sediments as a sample type in its investigation of emerging environmental contaminants, which listed this compound. dfo.no However, specific findings regarding its detection or concentration levels in these sediments were not reported in the available summaries. dfo.no

The EPA's CCL3 documentation notes that contaminants present in sediments can be a source for drinking water contamination, but it does not provide specific concentration data for this compound in sediment samples. epa.gov

Migration Dynamics from Food Contact Materials and Coatings into Environmental Media

Research has confirmed that this compound can migrate from certain materials, particularly those intended for food contact and dental applications.

A 2022 study successfully identified this compound as a migrating substance from polyamide (PA) spatulas. acs.org The migration experiment utilized 95% (v/v) ethanol (B145695) as a food simulant and was conducted by placing pieces of the spatula into the simulant at 60°C for 2.5 hours. acs.org While this study confirmed the potential for migration, it did not provide quantitative data on the rate or total amount of the substance leached. acs.org

In the field of dentistry, the leaching of "bisphenol A propoxylate" (PBPA), a synonym for this compound, has been investigated. Studies have used PBPA as a reference standard to analyze components released from Bis-GMA-based dental composites and sealants. junksciencearchive.com These experiments involved placing the dental materials in distilled water at 37°C under various pH conditions (ranging from 1 to 12) to simulate different oral environments. junksciencearchive.com While the compound was part of the analytical standard suite, the quantitative results focused primarily on the leaching of other related monomers like BPA. junksciencearchive.com

The production of epoxy resins, used for coatings, may involve this compound or its precursors. bcp-instruments.com The industry has moved towards technologies that reduce the migration of residual monomers from can coatings. mst.dk

Methodologies for Environmental Surveillance and Exposure Assessment

The detection and quantification of this compound in various samples rely on sophisticated analytical techniques. The availability of certified analytical reference standards is crucial for accurate quantification. zeptometrix.com

One advanced workflow for identifying the compound as a migrate from food contact materials employs Liquid Chromatography coupled with Ion Mobility and High-Resolution Mass Spectrometry (LC-IMS-HRMS) . acs.org This method provides a high degree of confidence in identification by using multiple points of comparison, including retention time, mass-to-charge ratio, and collision cross section (CCS). acs.org In one such study, an Acquity UPLC I-Class system was used with a Vion IMS-QTOF mass spectrometer. acs.org

More conventional methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS) have also been utilized. junksciencearchive.com In one study, HPLC analysis was performed with a C-18 column and a UV detector set to a wavelength of 280 nm, which is suitable for aromatic compounds. junksciencearchive.comnih.gov For GC/MS analysis, a 15-m methyl silica (B1680970) capillary column was used, with a mean retention time of 27.7 ± 0.2 minutes recorded for Bisphenol A propoxylate. junksciencearchive.com

The table below summarizes key parameters for the analytical methods used in the surveillance of this compound.

| Analytical Technique | Column/Stationary Phase | Detector | Application Example | Reference |

| LC-IMS-HRMS | Acquity UPLC BEH C18 | Ion Mobility-Quadrupole Time-of-Flight Mass Spectrometry (IMS-QTOF MS) | Identification of migrates from polyamide spatulas | acs.org |

| HPLC | C-18 | UV (280 nm) | Analysis of leachates from dental composites | junksciencearchive.comnih.gov |

| GC/MS | Methyl silica capillary (15 m) | Mass Spectrometer | Analysis of leachates from dental composites | junksciencearchive.com |

Applications in Materials Science and Polymer Chemistry Research

Role as a Precursor and Constituent in Epoxy Resin Formulations

Bisphenol A bis(2-hydroxypropyl) ether, a type of Bisphenol A polyether polyol, is a crucial precursor in the synthesis of various epoxy resins. thescipub.com Epoxy resins are a significant class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and strong adhesion, making them indispensable in coatings, adhesives, and composite materials. mdpi.comvanderbend.nl

The synthesis of epoxy resins often involves the reaction of Bisphenol A or its derivatives with epichlorohydrin (B41342). thescipub.comvanderbend.nl Specifically, Bisphenol A polyether polyols are epoxidized with epichlorohydrin, often in the presence of a catalyst, to produce hydrophilic epoxy resins. thescipub.com The structure of the resulting epoxy resin, and consequently its properties, can be tailored by controlling the starting materials. For instance, research has demonstrated the synthesis of phosphazene-containing epoxy oligomers through the interaction of hexachlorocyclotriphosphazene, phenol (B47542), and Bisphenol A in an epichlorohydrin medium. mdpi.com

A study on the synthesis of hydrophilic epoxy resins using different types of Bisphenol A polyether polyols highlighted the impact of the precursor on the final product's properties. The research showed that the epoxy resin derived from a specific Bisphenol A ethoxylate (BEO) exhibited superior hydrophilicity, epoxy value, tensile strength, and elongation at break compared to those synthesized from propoxylated versions (BPO-6 and BPO-10). thescipub.com This underscores the compound's role in fine-tuning the performance of epoxy systems.

Table 1: Properties of Cured Hydrophilic Epoxy Resins

| Precursor Polyol | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| BEO | 0.59 | 9.9 |

| BPO-6 | 0.33 | 5.3 |

| BPO-10 | 0.12 | 6.8 |

Data sourced from a study on hydrophilic epoxy resins. thescipub.com

Functionality as a Reactive Diluent in Polymer Systems (e.g., Coatings, Adhesives)

In addition to being a primary precursor, this compound and similar molecules can function as reactive diluents in polymer systems. Reactive diluents are substances that are added to a resin to reduce its viscosity, thereby improving its workability and ease of application. specialchem.comgoogle.com Unlike non-reactive diluents (solvents), which evaporate during the curing process, reactive diluents have functional groups that allow them to co-react with the polymer matrix, becoming a permanent part of the cured material. google.com

The incorporation of reactive diluents is particularly important in high-solids or 100% solids formulations, such as those used in high-performance coatings and adhesives, where the release of volatile organic compounds (VOCs) is a concern. specialchem.com By lowering the viscosity, reactive diluents facilitate better wetting of substrates and allow for higher filler loading. specialchem.com

While not always its primary designated function, the chemical structure of this compound, with its terminal hydroxyl groups, makes it suitable to act as a reactive species in certain formulations. For example, in the synthesis of some epoxy resins, by-products with similar structures can serve as reactive diluents. researchgate.net Its relatively low molecular weight compared to the base polymer and its reactive nature can help to modify the flow characteristics of the uncured resin without significantly compromising the mechanical properties of the final cured product. The use of such reactive diluents can lead to enhanced flexibility and impact strength in the finished coating or adhesive.

Research into Polymer Film Fabrication and Material Property Enhancement

This compound is a subject of research in the fabrication of polymer films and the enhancement of material properties. cymitquimica.com The inherent properties of this compound, derived from its molecular architecture, can be leveraged to create polymers with improved characteristics.

Research has shown that incorporating Bisphenol A derivatives into polymer backbones can significantly influence the properties of the resulting materials. For instance, a patent describes that bonding this compound into a high molecular polymer chain can enhance the polymer's intensity, elasticity, bounding force, and processibility. google.com This is attributed to the introduction of the rigid diphenyl propane (B168953) group into the polyester (B1180765) chain, which can alter the crystallization rate and improve mechanical, electrical, and physicochemical performance. google.com

In the context of polymer films, studies on aromatic polyesters prepared from Bisphenol A and its derivatives have demonstrated the ability to produce films with excellent optical properties. bohrium.comresearchgate.net One study reported that copolyester films exhibited high transmittance, reaching up to 98.41%. bohrium.comresearchgate.net Furthermore, the introduction of such compounds can transform a crystalline polymer into a more amorphous structure, which can improve its solubility and processability. bohrium.com

A study focusing on hydrophilic epoxy resins synthesized from various Bisphenol A polyether polyols found that the choice of precursor had a direct impact on the mechanical properties of the cured product. thescipub.com The resin synthesized from a Bisphenol A ethoxylate (BEO) showed a tensile strength of 0.59 MPa and an elongation at break of 9.9%, significantly higher than resins prepared from propoxylated Bisphenol A (BPO). thescipub.com This demonstrates the compound's role in enhancing the mechanical performance of the final material.

Design and Synthesis of Novel Polymer Architectures Incorporating the Compound

The versatility of this compound and related Bisphenol A derivatives makes them valuable monomers for the design and synthesis of novel polymer architectures. Researchers have explored their use in creating a variety of advanced polymers with tailored properties.

One area of research involves the synthesis of aromatic polyesters. By reacting Bisphenol A and its co-monomers with diacyl chlorides, scientists have created a series of copolyesters with varying properties. bohrium.comresearchgate.net These studies have shown that by adjusting the ratio of the comonomers, it is possible to control the crystallinity, solubility, thermal properties, and mechanical strength of the resulting polymers. bohrium.com For example, the glass transition temperature of such copolyesters could be systematically varied. bohrium.com

Another avenue of research is the synthesis of poly(aryl ether ketone)s (PAEKs). Modified PAEKs have been successfully synthesized using Bisphenol A, 1,1-bis(4-hydroxyphenyl)-1-phenylethane, and 4,4′-difluorobenzophenone. researchgate.net The resulting polymers exhibited high glass transition temperatures and good thermal stability. researchgate.net

Table 2: Copolyester Properties from Bisphenol-A Derivatives

| Property | Range of Values |

|---|---|

| Inherent Viscosity | 0.14–0.53 dL/g |

| Average Molecular Weight | 7,362–44,413 g/mol |

| Glass Transition Temp. | Reduced from 196.5°C to 165.1°C with modification |

| Optical Transmittance | Up to 98.41% |

Data from a study on aromatic polyesters. bohrium.com

Comparative Research with Other Bisphenol Analogues and Derivatives

Structural Comparisons and Their Implications for Chemical Reactivity

The chemical structure of a bisphenol analogue is fundamental to its reactivity and properties. Bisphenol A (BPA), the parent compound, consists of two phenol (B47542) rings linked by an isopropylidene group. turkjps.org Its analogues are formed by modifying this central bridging group or the phenol rings themselves. For instance, in Bisphenol S (BPS), the isopropylidene group is replaced by a sulfonyl group, which imparts higher thermal stability. turkjps.orgnih.gov In Bisphenol F (BPF), the bridge is a simple methylene (B1212753) group. jchemrev.com

Bisphenol A bis(2-hydroxypropyl) ether is a derivative of BPA where the phenolic hydroxyl groups have been reacted with propylene (B89431) oxide to form 2-hydroxypropyl ether side chains. cymitquimica.comcymitquimica.com This structural modification has significant implications for its chemical reactivity compared to BPA and other analogues.

Reactivity of Hydroxyl Groups: The primary reactive sites in BPA are the phenolic hydroxyl groups. In BPA-2P, these are converted to secondary alcohol groups at the end of the ether chains. Phenolic hydroxyls are acidic and readily participate in reactions like esterification and etherification. The secondary alcohol groups in BPA-2P are less acidic and sterically more hindered, which alters their reaction kinetics.

Flexibility and Polarity: The addition of the propylene ether linkages increases the molecular weight and flexibility of the molecule compared to BPA. cymitquimica.com These chains also introduce additional polar ether and hydroxyl groups, which can influence solubility in various solvents and its interaction with other molecules in polymer matrices.

These structural distinctions dictate the specific applications of each analogue and their potential interactions in biological and environmental systems. nih.gov

Table 1: Structural Comparison of this compound and Key Analogues

| Compound Name | Structure | Key Structural Features | Molecular Formula | Molecular Weight ( g/mol ) |

| Bisphenol A (BPA) | Image of BPA structure | Two phenol rings linked by a central isopropylidene (dimethylmethylene) bridge. | C15H16O2 | 228.29 turkjps.org |

| Bisphenol S (BPS) | Image of BPS structure | Two phenol rings linked by a central sulfonyl group. | C12H10O4S | 250.27 turkjps.org |

| Bisphenol F (BPF) | Image of BPF structure | Two phenol rings linked by a central methylene bridge. | C13H12O2 | 200.23 |

| This compound (BPA-2P) | Image of BPA-2P structure | BPA core with 2-hydroxypropyl ether groups attached to each phenolic oxygen. | C21H28O4 | 344.44 cymitquimica.comnih.gov |

Comparative Analytical Methodologies for Bisphenol Derivatives

The detection and quantification of bisphenol analogues in various matrices, such as environmental samples, consumer products, and biological fluids, require sensitive and specific analytical methods. iaea.orgx-mol.com The most prevalent techniques for analyzing mixtures of bisphenols are chromatography-based methods coupled with mass spectrometry. researchgate.netunam.mx

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for the determination of bisphenol analogues. iaea.orgx-mol.com It offers high selectivity and sensitivity, allowing for the detection of trace amounts of these compounds in complex matrices. Sample preparation often involves steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and preconcentrate the analytes. unam.mx

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for bisphenol analysis. However, because bisphenols are relatively non-volatile, a derivatization step is typically required to convert the polar hydroxyl groups into more volatile derivatives before injection into the GC system. iaea.orgresearchgate.net This adds a step to the sample preparation process but can yield excellent separation and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC coupled with fluorescence (FLD) or ultraviolet (UV) detectors can also be used. nih.gov Fluorescence detection is particularly sensitive for phenolic compounds. While generally less specific than mass spectrometry, these methods can be cost-effective for certain applications. nih.gov

The choice of method depends on the specific bisphenol analogues being targeted, the complexity of the sample matrix, and the required detection limits. For BPA-2P and its derivatives, LC-MS/MS is often preferred due to its ability to handle larger, less volatile molecules without derivatization.

Table 2: Comparison of Analytical Methodologies for Bisphenol Derivatives

| Method | Principle | Derivatization Required? | Common Detectors | Advantages | Drawbacks |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | No | UV, Diode Array (DAD), Fluorescence (FLD) nih.gov | Cost-effective, robust. | Lower sensitivity and specificity than MS. |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. | Yes (for most bisphenols) iaea.org | Mass Spectrometry (MS) | High resolution, excellent for identifying unknowns. | Derivatization adds time and potential for error. |

| LC-MS/MS | HPLC separation followed by two stages of mass analysis for high specificity and quantification. | No iaea.org | Tandem Mass Spectrometry (MS/MS) | High sensitivity and specificity, suitable for complex matrices. x-mol.com | Higher equipment cost, potential for matrix effects. |

| Molecular Fluorescence Spectroscopy (MFS) | Measures fluorescence from molecules after excitation with light. | No | Spectrofluorometer | Fast, cost-effective for liquid samples. nih.gov | Susceptible to interference from other fluorescent compounds. |

Differential Environmental Fate and Degradation Profiles Among Analogues

The environmental persistence and degradation of bisphenol analogues are critical factors in assessing their environmental impact. The structural variations among these compounds lead to different degradation pathways and rates.

Photodegradation: Exposure to UV light, particularly in the presence of catalysts (a photo-Fenton process), can lead to the degradation of BPA in surface waters. elsevierpure.com The rate of photodegradation for different analogues would depend on their UV absorption spectra and the stability of the resulting radical intermediates.

Adsorption and Transport: The physicochemical properties of bisphenols, such as water solubility and the octanol-water partition coefficient (Kow), influence their environmental transport. BPA is moderately soluble in water and can adsorb to sediment. researchgate.net The addition of hydroxypropyl ether groups in BPA-2P increases its polarity and may alter its solubility and adsorption behavior compared to BPA.

Table 3: Environmental Degradation Characteristics of Select Bisphenol Analogues

| Compound | Biodegradation Potential | Key Degradation Pathways | Persistence Notes |

| BPA | Moderately rapid in acclimated environments (half-life ~2.5-4 days). researchgate.net | Microbial degradation, Photo-Fenton processes. nih.govelsevierpure.com | Low persistence, but ubiquitous due to high production volume. |

| BPF | Generally faster than BPA in seawater studies. nih.gov | Microbial degradation. nih.gov | Considered more biodegradable than BPA. nih.gov |

| BPS | Very slow; highly resistant to biodegradation. nih.gov | Sulfone group confers high stability. turkjps.org | High potential for persistence and accumulation in aquatic environments. nih.gov |

| BPA-2P | Data limited; ether linkages are potentially biodegradable but overall structure is more complex. | Expected to involve cleavage of ether bonds and degradation of the BPA core. | Persistence profile is not well-established. |

Comparative Studies on Material Performance and Application Contexts

The specific structures of bisphenol analogues and derivatives are chosen to impart desired properties to materials like plastics and resins.

Epoxy Resins and Coatings: BPA-2P is used as a reactive diluent and monomer in coatings and adhesives to improve performance and durability. cymitquimica.com The flexible ether linkages can enhance the toughness and impact resistance of the cured resin compared to the more rigid structure formed from standard BPA. Its good thermal stability and chemical resistance make it suitable for various industrial applications. cymitquimica.com

Polycarbonates: BPA is the primary monomer for polycarbonate plastics, valued for their transparency, toughness, and heat resistance. bcp-instruments.com While structurally different, other bisphenols could theoretically be used, but the resulting polymer would have different properties. For example, the use of BPS could create a polyethersulfone, a high-performance thermoplastic with different mechanical and thermal characteristics. nih.gov

Specialty Applications: The choice of bisphenol is highly context-dependent. BPS is used in thermal papers and as a stabilizer in cans due to its high thermal and light stability. turkjps.org BPA-2P is specifically marketed as a reactive polymerization initiator and a functional group for creating polymers with high solubility and hydrophilicity. cymitquimica.combiosynth.com This contrasts with the primary use of BPA in creating bulk polycarbonate plastics and standard epoxy resins. bcp-instruments.com

The substitution of BPA with analogues is not a simple one-to-one replacement. Derivatives like BPA-2P are engineered for specific performance enhancements in niche applications, leveraging their unique structure to modify polymer properties beyond what can be achieved with BPA alone. researchgate.net

Table 4: Application and Performance Comparison

| Compound | Primary Applications | Key Performance Contributions |

| BPA | Polycarbonate plastics, epoxy resins, food can liners. bcp-instruments.com | Hardness, transparency, heat resistance. |

| BPS | Thermal receipt paper, high-performance polymers (polyethersulfone), can liners. turkjps.orgnih.gov | High thermal stability, resistance to sunlight. turkjps.org |

| BPF | Epoxy resins and coatings, lacquers, adhesives. turkjps.org | Can create resins with lower viscosity compared to BPA-based ones. |

| BPA-2P | Epoxy resins, coatings, adhesives, reactive polymerization initiator. cymitquimica.comcymitquimica.com | Enhances flexibility, durability, hydrophilicity, and chemical resistance in polymers. cymitquimica.comcymitquimica.com |

Emerging Research Directions and Methodological Innovations

Development of High-Throughput Analytical Screening Methods

The demand for rapid and efficient monitoring of numerous samples has spurred the development of high-throughput screening (HTS) methods. A significant advancement in this area is the application of Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). nih.gov This technique offers a powerful combination of speed and sensitivity for the simultaneous analysis of multiple bisphenol compounds, including their derivatives, in complex matrices like dairy products. nih.govresearchgate.net

To streamline sample preparation for HTS, methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach have been adapted and optimized. nih.gov For instance, a validated method for screening 21 bisphenols and their derivatives involved extraction with acetonitrile (B52724) and purification using C18 and PSA (primary secondary amine) sorbents. nih.govresearchgate.net The use of Response Surface Methodology (RSM) helps in fine-tuning the sample preparation conditions to maximize recovery and accuracy. nih.govresearchgate.net Such methods achieve low limits of quantitation (LOQs), often in the range of 0.02 to 5 µg/kg, with excellent recovery rates and reproducibility, making them suitable for large-scale screening of food products. nih.gov

Table 1: High-Throughput Screening Method for Bisphenol Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | nih.gov |

| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | nih.govresearchgate.net |

| Extraction Solvent | Acetonitrile with 1% acetic acid | nih.govresearchgate.net |

| Purification Sorbents | C18 and Primary Secondary Amine (PSA) | nih.govresearchgate.net |

| Limits of Quantitation (LOQs) | 0.02 - 5 µg/kg | nih.gov |

| Extraction Recoveries | 88.2% - 108.2% | nih.gov |

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Raman)

Spectroscopic methods are fundamental for the unambiguous identification and structural elucidation of "Bisphenol A bis(2-hydroxypropyl) ether". Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectroscopy is used to identify the carbon skeleton of the molecule. Spectral data reveals the distinct chemical environments of the carbon atoms within the propyl, phenyl, and isopropylidene groups. nih.gov

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the compound. The spectrum for "this compound" typically shows characteristic absorption bands corresponding to O-H (hydroxyl) stretching, C-O (ether) stretching, and aromatic C-H and C=C vibrations. nih.gov

Raman Spectroscopy : FT-Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. It can be used to characterize the vibrations of the carbon backbone and aromatic rings, offering further confirmation of the molecular structure. nih.gov

Table 2: Spectroscopic Data for this compound

| Technique | Information Provided | Source of Sample Data | Reference |

|---|---|---|---|

| 13C NMR | Characterization of the carbon framework | Wiley-VCH GmbH | nih.gov |

| FTIR | Identification of functional groups (e.g., -OH, C-O-C) | Henkel Corporation, Process Chemicals | nih.gov |

| FT-Raman | Vibrational analysis of the molecular backbone and aromatic rings | Henkel Corporation, Process Chemicals | nih.gov |

Computational Chemistry and Molecular Modeling for Reaction Pathway Prediction and Mechanistic Insight

Computational chemistry provides powerful tools for understanding the behavior of bisphenol compounds at a molecular level. mdpi.com Molecular dynamics (MD) simulations, for example, are used to investigate the interaction mechanisms between bisphenols and biological targets, such as nuclear receptors. nih.govresearchgate.netplos.org Although many studies focus on the parent compound Bisphenol A (BPA), the methodologies are directly applicable to its derivatives. These simulations can predict binding affinities and elucidate the specific interactions, like hydrogen bonds and hydrophobic interactions, that drive the binding process. nih.govplos.org

Software like Avogadro, utilizing force fields such as the Universal Force Field (UFF) or General Amber Force Field (GAFF), allows for the modeling of molecular structures and the calculation of key parameters like optimized geometry and energy. mdpi.comresearchgate.net This approach can be used to predict the stability of "this compound" and its potential reaction pathways in various environments, offering mechanistic insights that are difficult to obtain through experimental means alone. mdpi.com Such computational work is invaluable for predicting the environmental fate of the compound and guiding the search for safer alternatives. nih.gov

Development of Novel Sorbents and Extraction Phases for Sample Preparation

The accuracy of analytical measurements heavily relies on effective sample preparation that isolates and concentrates the target analyte from a complex matrix. Research in this area is focused on creating novel sorbents with higher selectivity and binding capacity for bisphenols.

Molecularly Imprinted Polymers (MIPs) : MIPs are custom-made polymers synthesized in the presence of a template molecule (e.g., Bisphenol A). nih.gov This process creates specific recognition sites that allow the polymer to selectively rebind the target analyte. MIPs have been successfully used as solid-phase extraction (SPE) sorbents for the direct and selective extraction of BPA from environmental and biological samples, achieving higher recoveries and cleaner baselines compared to conventional C18 sorbents. nih.gov

Graphene-Based Sorbents : Graphene, a novel carbon nanomaterial, has shown significant promise as an SPE adsorbent due to its large surface area and strong adsorption capabilities via π-π stacking interactions with aromatic compounds. researchgate.net Studies have demonstrated that graphene has a higher adsorption efficiency for BPA compared to commercial C18 sorbents, enhancing the sensitivity of subsequent analytical methods like ion chromatography. researchgate.net

Advanced Extraction Techniques : Beyond novel sorbents, various microextraction techniques are being developed to reduce solvent consumption and sample preparation time, aligning with the principles of "green" chemistry. nih.gov These include Dispersive Liquid–Liquid Microextraction (DLLME), Stir Bar Sorptive Extraction (SBSE), and Magnetic Solid-Phase Extraction (MSPE), which uses magnetic nanoparticles for easy separation. nih.govnih.gov

Table 3: Comparison of Novel Sorbents for Bisphenol Extraction

| Sorbent/Technique | Principle of Operation | Advantages | Reference |

|---|---|---|---|

| Molecularly Imprinted Polymers (MIPs) | Creates specific recognition sites for the target analyte. | High selectivity, improved cleanup, higher recoveries. | nih.gov |

| Graphene | Adsorption via large surface area and π-π interactions. | High adsorption efficiency, enhanced sensitivity. | researchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Uses a mixture of extraction and disperser solvents to form fine droplets, increasing surface area for extraction. | Fast, simple, low solvent consumption ("green" method). | nih.gov |

| Magnetic Solid-Phase Extraction (MSPE) | Uses magnetic nanoparticles functionalized with a sorbent. | Simplified and rapid separation, reduced sample preparation time. | nih.gov |

Interdisciplinary Research Integrating Analytical Chemistry and Environmental Science

The study of "this compound" exemplifies the crucial synergy between analytical chemistry and environmental science. The development of robust analytical methods is not an end in itself but a means to address pressing environmental questions. High-throughput screening methods enable large-scale monitoring of food and environmental samples, providing the data necessary for exposure assessment and regulatory action. nih.gov

The integration of advanced extraction techniques using novel sorbents allows for the detection of trace levels of the compound in complex matrices such as human serum, urine, and various water sources. nih.gov This analytical capability is fundamental to biomonitoring studies, which seek to understand the extent of human exposure. Furthermore, computational modeling bridges the gap between chemical structure and environmental impact, helping to predict the behavior and potential toxicity of emerging contaminants. nih.gov This interdisciplinary approach, combining sensitive detection, selective extraction, and predictive modeling, is essential for a holistic understanding of the environmental life cycle and risks associated with "this compound" and related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.